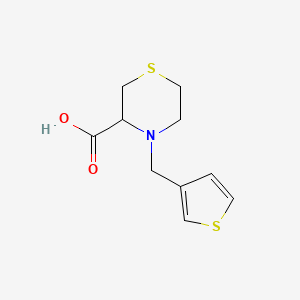
(S)-4,4-Difluoropyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,4-Difluoropyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoropyrrolidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the fluorination of a pyrrolidine precursor using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more cost-effective and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4,4-Difluoropyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: 4,4-Difluoropyrrolidin-3-one.
Reduction: 4,4-Difluoropyrrolidin-3-amine.
Substitution: 4,4-Diazidopyrrolidin-3-ol.
Applications De Recherche Scientifique
(S)-4,4-Difluoropyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of (S)-4,4-Difluoropyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Fluoropyrrolidin-3-ol: Lacks the second fluorine atom, resulting in different chemical and biological properties.
3-Hydroxypyrrolidine: Lacks fluorine atoms, making it less reactive and less selective in biological systems.
4,4-Difluoropyrrolidine: Lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
Uniqueness: (S)-4,4-Difluoropyrrolidin-3-ol is unique due to the combination of its chiral center, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C4H7F2NO |
|---|---|
Poids moléculaire |
123.10 g/mol |
Nom IUPAC |
(3S)-4,4-difluoropyrrolidin-3-ol |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2/t3-/m0/s1 |
Clé InChI |
BYLFAFMPLXFJDF-VKHMYHEASA-N |
SMILES isomérique |
C1[C@@H](C(CN1)(F)F)O |
SMILES canonique |
C1C(C(CN1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)


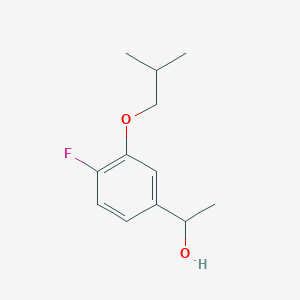
![2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12990360.png)

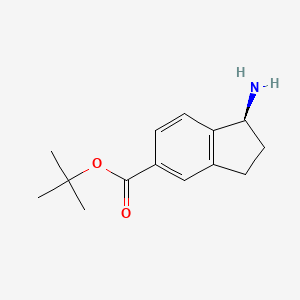
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)

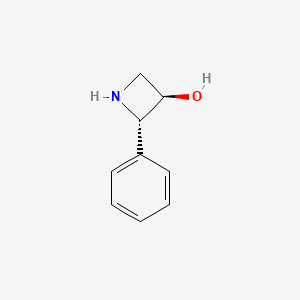
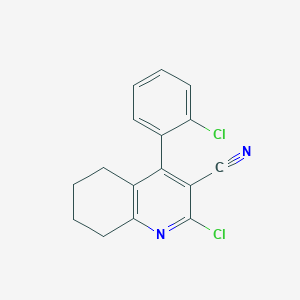
![5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B12990396.png)
